Alazopeptin Tripeptide: A Technical Overview of its Chemical Structure and Biological Activity
Alazopeptin Tripeptide: A Technical Overview of its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alazopeptin is a naturally occurring tripeptide with notable antitumor and anti-trypanosomal activity.[1] First isolated from Streptomyces griseoplanus, this compound has been a subject of interest due to its unique chemical structure and biological properties. This technical guide provides a detailed examination of the chemical structure of Alazopeptin, its physicochemical properties, and its mechanism of action.
Chemical Structure and Properties
Alazopeptin is a tripeptide composed of one L-alanine residue and two molecules of 6-diazo-5-oxo-L-norleucine (DON), a non-proteinogenic amino acid.[2][3] The IUPAC name for Alazopeptin is (2S)-6-diazo-2-[[(2S)-6-diazo-5-oxo-2-(prop-2-enylamino)hexanoyl]amino]-5-oxohexanoic acid.[4]
The structural elucidation of Alazopeptin was a significant undertaking in natural product chemistry. Initial characterization involved classical methods such as chemical degradation and paper chromatography.[5] These early studies successfully identified the constituent amino acids and their arrangement. Modern spectroscopic techniques have since confirmed this structure.
A summary of the key chemical and physical properties of Alazopeptin is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H20N6O5 | |
| Molecular Weight | 364.36 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in water and polar organic solvents | |
| Stereochemistry | The chiral centers are in the L-configuration |
Below is a two-dimensional representation of the chemical structure of Alazopeptin.
Caption: Chemical structure of the Alazopeptin tripeptide.
Experimental Protocols for Structural Elucidation
1. Acid Hydrolysis and Amino Acid Analysis:
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Objective: To break the peptide bonds and identify the constituent amino acids.
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General Protocol:
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A sample of Alazopeptin is hydrolyzed by heating in a strong acid (e.g., 6N HCl) at approximately 110°C for 24 hours in a sealed, evacuated tube.
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The resulting mixture of amino acids is neutralized and then analyzed.
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Paper Chromatography: The hydrolysate is spotted onto chromatography paper and developed with a suitable solvent system. The positions of the separated amino acids are visualized by spraying with a reagent such as ninhydrin. The Rf values are compared with those of known amino acid standards to identify the components. In the case of Alazopeptin, this would have revealed the presence of alanine and a novel, ninhydrin-positive compound, which was later identified as 6-diazo-5-oxo-L-norleucine.
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2. Partial Hydrolysis and Sequential Analysis:
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Objective: To determine the sequence of the amino acids in the tripeptide.
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General Protocol:
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Alazopeptin is subjected to milder hydrolysis conditions (e.g., dilute acid or enzymatic digestion) to generate smaller peptide fragments (dipeptides).
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These fragments are separated using techniques like paper chromatography or electrophoresis.
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The amino acid composition of each fragment is determined by complete hydrolysis as described above.
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By identifying the overlapping peptide fragments, the original sequence of the tripeptide can be deduced.
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3. Spectroscopic Analysis (Modern Confirmation):
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectroscopy would be used to identify the types of protons and carbons present in the molecule, confirming the presence of the alanine and DON residues.
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2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between atoms, confirming the peptide bonds and the structure of the amino acid side chains.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of Alazopeptin.
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Tandem mass spectrometry (MS/MS) would involve fragmenting the molecule and analyzing the masses of the fragments. This fragmentation pattern provides information about the amino acid sequence.
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Biological Activity and Mechanism of Action
Alazopeptin exhibits its biological activity primarily through the action of its 6-diazo-5-oxo-L-norleucine (DON) moieties. DON is an antagonist of the amino acid L-glutamine. Many biosynthetic pathways rely on L-glutamine as a nitrogen donor. By mimicking L-glutamine, DON can bind to the active sites of glutamine-utilizing enzymes and inactivate them.
The primary mechanism of Alazopeptin's antitumor activity is the inhibition of DNA synthesis . This occurs because the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA, requires glutamine at several steps. By inhibiting the enzymes involved in nucleotide biosynthesis, Alazopeptin deprives cancer cells of the necessary components for DNA replication, leading to cell cycle arrest and apoptosis.
Caption: Alazopeptin's mechanism of action via inhibition of nucleotide biosynthesis.
Conclusion
Alazopeptin is a fascinating tripeptide with a unique chemical structure that underpins its significant biological activities. Its composition of L-alanine and two residues of the glutamine antagonist 6-diazo-5-oxo-L-norleucine allows it to effectively inhibit DNA synthesis, making it a compound of interest in the development of novel anticancer therapeutics. Further research into its specific interactions with cellular pathways and potential for synthetic modification could lead to the development of more potent and selective drug candidates.
References
- 1. Alazopeptin; production, isolation, and chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete Biosynthetic Pathway of Alazopeptin, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete biosynthetic pathway of alazopeptin, a tripeptide consisting of two molecules of 6-diazo-5-oxo-L-norleucine and one molecule of alanine | Graduate School of Agricultural and Life Sciences, The University of Tokyo [a.u-tokyo.ac.jp]
- 4. Unii-H2QL5CU7EQ | C15H20N6O5 | CID 92215576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure of the antitumor antibiotic alazopeptin - PubMed [pubmed.ncbi.nlm.nih.gov]
